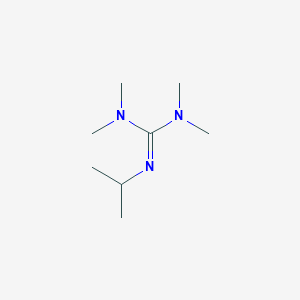
2-Picoline, 3-ethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Picoline, 3-ethyl-, hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is a hydrochloride salt form of 3-ethyl-2-picoline, which is a substituted pyridine. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Picoline, 3-ethyl-, hydrochloride typically involves the alkylation of 2-picoline with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The resulting 3-ethyl-2-picoline is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of pyridine derivatives, including this compound, often involves the use of catalytic processes. One common method is the gas-phase synthesis over shape-selective catalysts such as ZSM-5 zeolite. This method allows for high selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Picoline, 3-ethyl-, hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Picolinic acid.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Picoline, 3-ethyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Picoline, 3-ethyl-, hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for metal ions, forming complexes that can influence enzymatic activities and other biochemical processes. The pyridine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to different targets .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine (2-Picoline): A precursor for the synthesis of various pyridine derivatives.
3-Methylpyridine (3-Picoline): Used in the production of nicotinic acid and other chemicals.
Picolinic Acid: Known for its role in metal ion chelation and biological activities.
Uniqueness
2-Picoline, 3-ethyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 3-position of the pyridine ring differentiates it from other picoline derivatives and influences its reactivity and applications.
Properties
CAS No. |
31299-84-0 |
|---|---|
Molecular Formula |
C8H12ClN |
Molecular Weight |
157.64 g/mol |
IUPAC Name |
3-ethyl-2-methylpyridine;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-3-8-5-4-6-9-7(8)2;/h4-6H,3H2,1-2H3;1H |
InChI Key |
SIYLAWZQXVOXPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC=C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



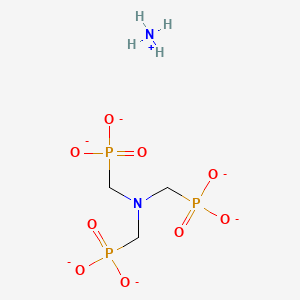
![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)
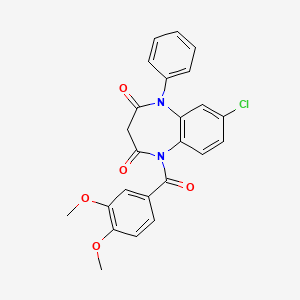
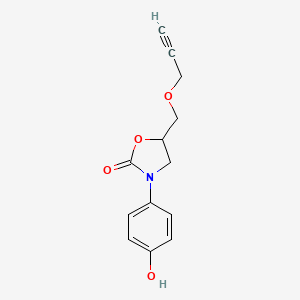
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
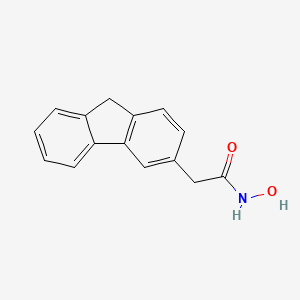
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)

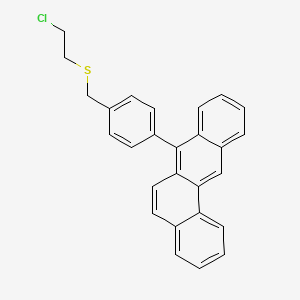
![4-[(1-Phenylethoxy)carbonyl]benzoate](/img/structure/B14695234.png)
![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)

